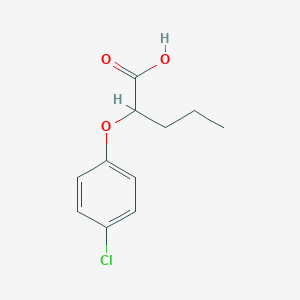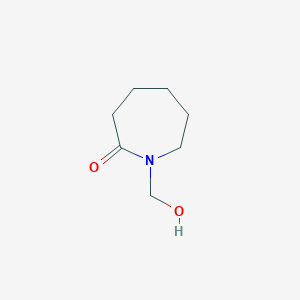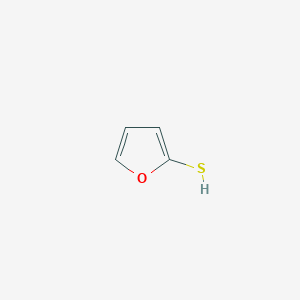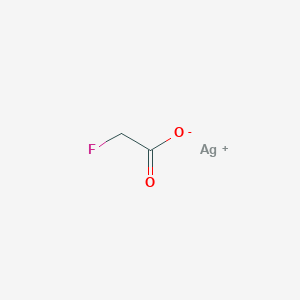
2-(4-chlorophenoxy)pentanoic Acid
Vue d'ensemble
Description
2-(4-chlorophenoxy)pentanoic Acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
X-ray Imaging Applications : A study by Gopan et al. (2021) synthesized a compound related to 2-(4-chlorophenoxy)pentanoic Acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, for potential use in X-ray imaging. This compound exhibited significant radiopacity, suggesting its utility in clinical X-ray imaging applications (Gopan et al., 2021).
Catalytic Hydrogenation : Research by Simakova et al. (2015) investigated the hydrogenation of pentanoic acid over various catalysts. The study is relevant for understanding the chemical transformations and applications of pentanoic acid derivatives, including this compound (Simakova et al., 2015).
Synthesis of Hydroxyproline : Gaudry et al. (1956) conducted a study on the synthesis of hydroxyproline from derivatives of 2-amino-4-pentenoic acid. This research provides insights into the synthetic pathways and potential applications of similar pentanoic acid derivatives (Gaudry et al., 1956).
Oxidative Degradation of Pollutants : Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a process involving 4-chlorophenol. This research could be relevant for the environmental applications of chlorophenoxypentanoic acids in pollution control (Bokare & Choi, 2011).
Pharmacology of Baclofen Homologues : Karla et al. (1999) synthesized and studied the pharmacology of compounds closely related to this compound. These studies are important for understanding the biological activity and potential therapeutic applications of these compounds (Karla et al., 1999).
Synthesis of Novel Macrocyclic Aromatic Ether Sulfone : Rodewald and Ritter (1997) synthesized a macrocyclic arylene ether sulfone using a compound related to this compound. This research has implications for the development of new materials and polymers (Rodewald & Ritter, 1997).
Antibiotic Synthesis : Kinoshita and Mariyama (1975) conducted a study on the synthesis of a compound present in the antibiotic pyridomycin, which shares structural similarities with this compound. This research is relevant for pharmaceutical applications (Kinoshita & Mariyama, 1975).
Pentanoic Acid Production : Al‐Naji et al. (2020) explored the production of pentanoic acid from γ-valerolactone, providing insights into the industrial applications and synthesis of pentanoic acid derivatives (Al‐Naji et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are a type of plant hormone that regulate various aspects of plant growth and development.
Mode of Action
Synthetic auxins like 2,4-D induce uncontrolled growth in susceptible plants, leading to their eventual death . They are absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
Synthetic auxins like 2,4-d are known to affect various physiological processes, including cell elongation, apical dominance, and tissue differentiation .
Result of Action
Synthetic auxins like 2,4-d are known to cause uncontrolled growth and eventually death in susceptible plants .
Action Environment
It is known that the effectiveness of similar compounds, such as 2,4-d, can be influenced by various environmental factors .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGZZDWFWLXZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402217 | |
| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119061-16-4 | |
| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)







![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)

